REACTION_CXSMILES
|
C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.Cl[Si:12]([CH3:15])([CH3:14])[CH3:13].C(=O)(O)[O-].[Na+]>C(OCC)C>[CH3:13][Si:12]([CH3:15])([CH3:14])[C:7]1[S:6][CH:10]=[CH:9][N:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir the reaction mixture at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
Stir at −78° C. for an hour
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with diethyl ether
|
Type
|
WASH
|
Details
|
Wash the combined organic portions with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISTILLATION
|
Details
|
Purify by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |